
1-Cyclohexyl-3-(1,3-dithian-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexyl-3-(1,3-dithian-5-yl)urea is a chemical compound with the molecular formula C11H20N2OS2 It is characterized by the presence of a cyclohexyl group and a dithianyl group attached to a urea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-(1,3-dithian-5-yl)urea typically involves the reaction of cyclohexyl isocyanate with 1,3-dithiane-5-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as recrystallization and chromatography may be employed to purify the final product.
化学反応の分析
Types of Reactions: 1-Cyclohexyl-3-(1,3-dithian-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The dithianyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield corresponding amines or alcohols.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithianyl group may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
1-Cyclohexyl-3-(1,3-dithian-5-yl)urea has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 1-Cyclohexyl-3-(1,3-dithian-5-yl)urea involves its interaction with specific molecular targets and pathways. The urea moiety can form hydrogen bonds with various biological molecules, influencing their activity. The cyclohexyl and dithianyl groups may contribute to the compound’s overall stability and reactivity, affecting its interactions with enzymes and receptors.
類似化合物との比較
1-Cyclohexyl-3-(3,5-xylyl)urea: Similar in structure but with different substituents on the urea moiety.
1-Cyclohexyl-3-(1,3-dioxolan-5-yl)urea: Contains a dioxolane ring instead of a dithiane ring.
1-Cyclohexyl-3-(1,3-dithian-2-yl)urea: Similar but with the dithianyl group attached at a different position.
Uniqueness: 1-Cyclohexyl-3-(1,3-dithian-5-yl)urea is unique due to the specific positioning of the dithianyl group, which may influence its chemical reactivity and biological activity. The combination of the cyclohexyl and dithianyl groups provides a distinct set of properties that can be leveraged in various applications.
特性
CAS番号 |
33024-67-8 |
|---|---|
分子式 |
C11H20N2OS2 |
分子量 |
260.4 g/mol |
IUPAC名 |
1-cyclohexyl-3-(1,3-dithian-5-yl)urea |
InChI |
InChI=1S/C11H20N2OS2/c14-11(12-9-4-2-1-3-5-9)13-10-6-15-8-16-7-10/h9-10H,1-8H2,(H2,12,13,14) |
InChIキー |
WPGWJFXWFYDTLR-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC(=O)NC2CSCSC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{3-(Dimethylamino)-1-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]propoxy}-5-oxopentanoate](/img/structure/B14677021.png)
![5,5-Dimethyldibenzo[b,e]silin-10(5H)-one](/img/structure/B14677035.png)
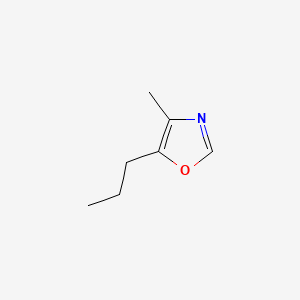
![1-[2-(Iminomethyl)cyclopenta-2,4-dien-1-ylidene]methanamine](/img/structure/B14677041.png)

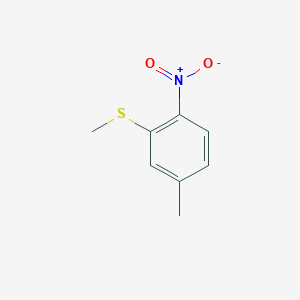
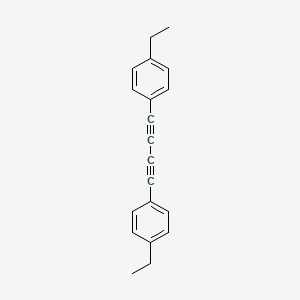
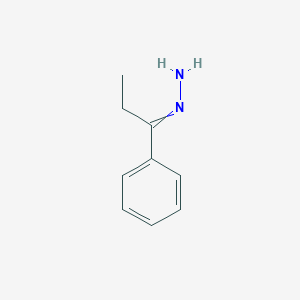
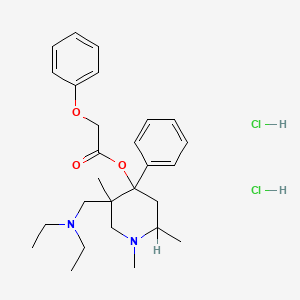
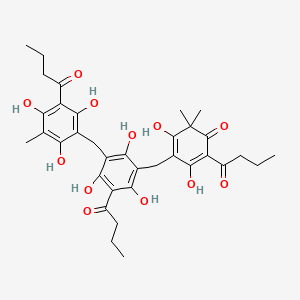

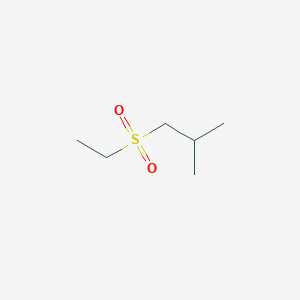
![N-[(2-Methylidenecyclopropyl)acetyl]glycine](/img/structure/B14677089.png)

